molecular formula C24H17ClN2O4 B2506529 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID CAS No. 380476-80-2

3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID

Cat. No.: B2506529
CAS No.: 380476-80-2
M. Wt: 432.86
InChI Key: SPIAEVKRYTXEPD-UHFFFAOYSA-N
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Description

3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a chlorobenzyl group, a cyano group, and a benzoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the chlorobenzyl ether: This step involves the reaction of 4-chlorobenzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the cyano group: This can be achieved through a nucleophilic substitution reaction using a cyanide source.

    Formation of the propenoyl group: This step may involve the reaction of an appropriate acyl chloride with the intermediate compound.

    Final coupling: The final step involves coupling the intermediate with benzoic acid under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic acid: Shares the chlorobenzyl group but lacks the cyano and propenoyl groups.

    3-Cyanobenzoic acid: Contains the cyano group but lacks the chlorobenzyl and propenoyl groups.

    3-(4-Chlorobenzyl)oxybenzoic acid: Similar structure but lacks the cyano and propenoyl groups.

Uniqueness

3-[((E)-3-{3-[(4-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOIC ACID is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O4/c25-20-9-7-16(8-10-20)15-31-22-6-1-3-17(12-22)11-19(14-26)23(28)27-21-5-2-4-18(13-21)24(29)30/h1-13H,15H2,(H,27,28)(H,29,30)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIAEVKRYTXEPD-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=C(C#N)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=C(\C#N)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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